

# GNE-4997: A Comparative Analysis of Kinase Selectivity

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## Compound of Interest

Compound Name: GNE-4997

Cat. No.: B15541178

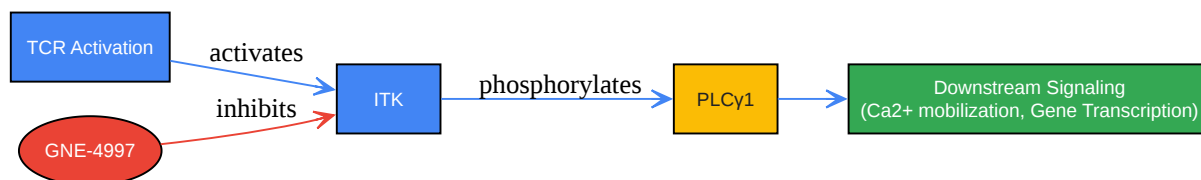
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**GNE-4997** is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell signaling pathway.<sup>[1][2]</sup> Its high affinity for ITK, with a reported  $K_i$  of 0.09 nM, and reduced off-target effects make it a significant tool for research in immunology and inflammation.<sup>[1][2]</sup> This guide provides a comparative analysis of **GNE-4997**'s cross-reactivity with other kinases, supported by experimental data, to assist researchers in its effective application.

## GNE-4997 and ITK Signaling

ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR activation, ITK is activated and subsequently phosphorylates phospholipase C-gamma 1 (PLC $\gamma$ 1). This action initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors that are essential for T-cell activation, proliferation, and cytokine production. By inhibiting ITK, **GNE-4997** effectively blocks this signaling cascade.



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Caption: ITK signaling pathway and the inhibitory action of **GNE-4997**.

## Cross-reactivity Profile of GNE-4997

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. **GNE-4997** has been profiled against a panel of other kinases to determine its selectivity.

## Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of **GNE-4997** against its primary target, ITK, and a selection of other kinases. The data is compiled from biochemical assays.

Kinase	Ki (nM)	% Inhibition @ 1 $\mu$ M
ITK	0.09	Not Reported
BTK	>1000	15
TEC	330	48
TXK (RLK)	2.9	92
EGFR	>10000	-
JAK3	>10000	-
LCK	>10000	-
ZAP70	>10000	-

Data sourced from Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16.

As the data indicates, **GNE-4997** is exceptionally potent against ITK. While it shows some activity against the related Tec family kinase TXK (RLK), it is significantly less potent against BTK and TEC. Importantly, it displays minimal to no activity against other key kinases involved in immune signaling and other cellular processes at concentrations up to 10  $\mu$ M.

## Experimental Protocols

The following are summaries of the key experimental protocols used to assess the kinase selectivity of **GNE-4997**.

### ITK Enzyme Assay

The potency of **GNE-4997** against ITK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the ITK enzyme.



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Caption: Workflow for the TR-FRET based ITK enzyme assay.

#### Methodology:

- Recombinant human ITK enzyme was incubated with the biotinylated peptide substrate, ATP, and varying concentrations of **GNE-4997** in an assay buffer.
- The reaction was allowed to proceed at room temperature.
- The reaction was stopped, and detection reagents, including a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin, were added.
- After an incubation period, the time-resolved fluorescence was measured. The signal is proportional to the extent of substrate phosphorylation.

- IC50 values were calculated from the dose-response curves, and Ki values were derived from the IC50 values using the Cheng-Prusoff equation.

## Kinome Scan

A broader assessment of **GNE-4997**'s selectivity was performed using a competitive binding assay against a large panel of kinases (KINOMEScan™). This method quantifies the ability of a compound to displace a ligand from the ATP-binding site of each kinase.

Methodology:

- A DNA-tagged kinase is incubated with an immobilized ligand and the test compound (**GNE-4997**).
- If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- The results are reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

## Conclusion

The available data robustly demonstrates that **GNE-4997** is a highly potent and selective inhibitor of ITK. Its minimal cross-reactivity with a wide range of other kinases underscores its value as a precise chemical probe for studying ITK function in T-cell biology. Researchers utilizing **GNE-4997** can have a high degree of confidence that the observed effects are primarily due to the inhibition of ITK, particularly when used at appropriate concentrations. This high selectivity profile, combined with its cellular activity, makes **GNE-4997** a superior tool for dissecting the role of ITK in health and disease.

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